
N-cyclopentyl-2-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(3-fluorophenyl)acetamide, also known as CPFA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPFA belongs to the class of N-phenylacetamide derivatives and has been shown to exhibit promising pharmacological properties, including analgesic and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of N-cyclopentyl-2-(3-fluorophenyl)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems and inflammatory pathways. N-cyclopentyl-2-(3-fluorophenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the peripheral opioid receptor system, resulting in analgesic effects.
Biochemical and Physiological Effects
N-cyclopentyl-2-(3-fluorophenyl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) activity, the reduction of oxidative stress, and the modulation of the endocannabinoid system. Moreover, N-cyclopentyl-2-(3-fluorophenyl)acetamide has been shown to improve motor function and reduce joint inflammation in animal models of osteoarthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-(3-fluorophenyl)acetamide has several advantages for lab experiments, including its ease of synthesis, favorable safety profile, and potent analgesic and anti-inflammatory effects. However, N-cyclopentyl-2-(3-fluorophenyl)acetamide also has some limitations, including its poor solubility in aqueous solutions and its relatively short half-life in vivo.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-2-(3-fluorophenyl)acetamide, including the optimization of its pharmacokinetic properties, the investigation of its potential therapeutic applications in other disease models, and the elucidation of its exact mechanism of action. Moreover, the development of novel N-cyclopentyl-2-(3-fluorophenyl)acetamide derivatives with improved efficacy and safety profiles may hold promise for the treatment of chronic pain and inflammation.
Méthodes De Synthèse
N-cyclopentyl-2-(3-fluorophenyl)acetamide can be synthesized using a simple, one-pot reaction method that involves the condensation of 3-fluorobenzaldehyde and cyclopentylamine in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified using column chromatography, yielding a white crystalline powder with a melting point of 110-112°C.
Applications De Recherche Scientifique
N-cyclopentyl-2-(3-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain and inflammation. Several studies have demonstrated that N-cyclopentyl-2-(3-fluorophenyl)acetamide exhibits potent analgesic and anti-inflammatory effects in animal models of neuropathic pain, inflammatory pain, and osteoarthritis. Moreover, N-cyclopentyl-2-(3-fluorophenyl)acetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-11-5-3-4-10(8-11)9-13(16)15-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTUZPGTSRUFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(3-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)
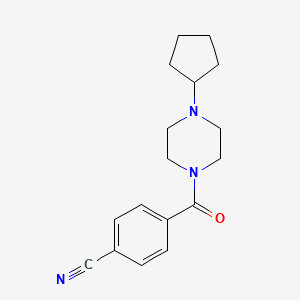
![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
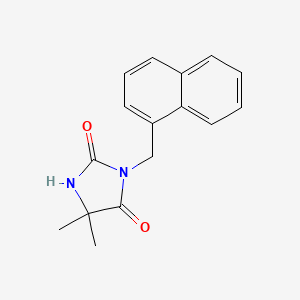
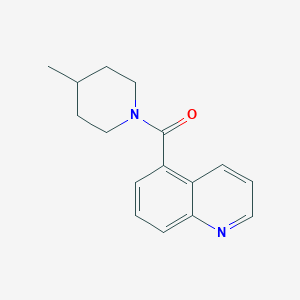

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)
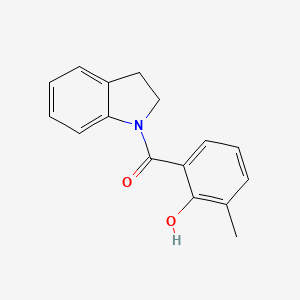

![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)
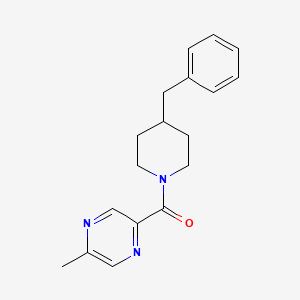
![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)
